Methacycline hydrochloride

Catalog No.
S535081
CAS No.
3963-95-9
M.F
C22H23ClN2O8
M. Wt
478.88
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methacycline hydrochloride

CAS Number

3963-95-9

Product Name

Methacycline hydrochloride

IUPAC Name

(4S,4aR,5S,5aR,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride

Molecular Formula

C22H23ClN2O8

Molecular Weight

478.88

InChI

InChI=1S/C22H22N2O8.ClH/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;/h4-6,10,14-15,17,25-27,30,32H,1H2,2-3H3,(H2,23,31);1H/t10-,14-,15+,17+,22+;/m1./s1

InChI Key

VZQARNDJLLWXGL-CCHMMTNSSA-N

SMILES

CN(C)C1C2C(C3C(=C)C4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O.Cl

Solubility

Soluble in DMSO

Synonyms

Globociclina, Londomycin, Megamycine, Methacycline hydrochloride; Methacycline HCl, Metadomus, Metilenbiotic, Optimycin; Physiomycine, Rindex, Rondomycin

Description

The exact mass of the compound Methacycline hydrochloride is 478.1143 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Antimicrobial Activity Studies

MC.Cl demonstrates activity against a broad range of bacteria, including gram-positive and gram-negative species. Research explores its effectiveness against emerging antibiotic-resistant pathogens. Studies investigate the minimum inhibitory concentration (MIC) of MC.Cl against these bacteria to determine its potential usefulness for future antibiotic development [1].

Source

[1] Sensors | Free Full-Text | Ion Selective PVC Membrane Electrode for the Determination of Methacycline Hydrochloride in Pharmaceutical Formulation - MDPI ()

Investigating Anti-cancer Properties

Some studies suggest that tetracyclines, including MC.Cl, might possess anti-cancer properties. Research explores the mechanisms by which MC.Cl might inhibit cancer cell growth and proliferation. This includes investigating its effects on cell cycle regulation and apoptosis (programmed cell death) in cancer cells [1].

Source

[1] Sensors | Free Full-Text | Ion Selective PVC Membrane Electrode for the Determination of Methacycline Hydrochloride in Pharmaceutical Formulation - MDPI ()

It's important to note that these are preliminary research findings, and more studies are needed to determine the efficacy and safety of MC.Cl for cancer treatment.

Analytical Method Development

Due to its chemical properties, developing accurate methods for detecting and quantifying MC.Cl is crucial for research purposes. Scientists are developing analytical techniques like ion-selective electrodes and high-performance liquid chromatography (HPLC) to precisely measure MC.Cl concentrations in samples [1].

Source

[1] Sensors | Free Full-Text | Ion Selective PVC Membrane Electrode for the Determination of Methacycline Hydrochloride in Pharmaceutical Formulation - MDPI ()

Methacycline hydrochloride is a semi-synthetic antibiotic belonging to the tetracycline class. It is derived from oxytetracycline and exhibits a broad spectrum of antimicrobial activity. The chemical formula for methacycline hydrochloride is C22H23ClN2O8, with a molecular weight of approximately 442.424 g/mol. This compound functions primarily as a protein synthesis inhibitor, effectively blocking the binding of aminoacyl-tRNA to the mRNA-ribosome complex, thereby inhibiting bacterial growth and reproduction .

Methacycline acts as a bacteriostatic antibiotic, meaning it inhibits bacterial growth rather than killing them directly []. It achieves this by binding to the 30S ribosomal subunit of bacteria, preventing essential protein synthesis []. However, unlike some tetracyclines, methacycline can penetrate the bacterial cell wall even during the stationary growth phase.

Methacycline hydrochloride can cause various side effects, including gastrointestinal upset, photosensitivity (increased sun sensitivity), and tooth discoloration []. In severe cases, it can lead to intracranial hypertension (increased pressure in the head). It's not recommended for pregnant or breastfeeding women due to potential fetal harm [].

Data on Toxicity:

  • The oral median lethal dose (LD50) in rats is 1.5 g/kg [].
, particularly in acidic or basic environments. Key reactions include:

  • Oxidation: Methacycline can be oxidized to form various derivatives, which may alter its biological activity.
  • Hydrolysis: In the presence of water and under acidic conditions, methacycline can hydrolyze, affecting its efficacy.
  • Complexation: Methacycline can form complexes with metal ions, which may influence its absorption and bioavailability .

Methacycline exhibits significant antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. Its mechanism of action involves:

  • Inhibition of Protein Synthesis: By binding to the 30S ribosomal subunit, methacycline prevents the formation of the aminoacyl-tRNA complex necessary for protein synthesis.
  • Broad Spectrum: It is effective against pathogens such as Streptococcus pneumoniae, Staphylococcus aureus, Escherichia coli, and others responsible for various infections .

The compound has also been studied for its potential anti-inflammatory properties due to its ability to inhibit matrix metalloproteinases, which are involved in tissue remodeling and inflammation .

Methacycline hydrochloride is synthesized through several methods:

  • Oxidation of Oxytetracycline: The primary method involves the oxidative modification of oxytetracycline using specific reagents that introduce a methylene group at the C6 position.
  • Chemical Modification: Additional synthetic routes may involve chemical modifications to enhance stability or bioactivity, including the introduction of substituents that improve pharmacokinetic properties .

Methacycline hydrochloride is utilized in various medical applications:

  • Antibiotic Therapy: It is prescribed for treating infections caused by susceptible bacteria, particularly respiratory and urinary tract infections.
  • Veterinary Medicine: Methacycline is also used in veterinary practices for treating infections in animals due to its broad-spectrum activity .
  • Research: The compound serves as a tool in biochemical research to study protein synthesis mechanisms and bacterial resistance .

Studies have indicated that methacycline can interact with several substances:

  • Calcium and Iron Supplements: The absorption of methacycline may be impaired when taken with calcium or iron supplements due to chelation.
  • Other Medications: Methacycline may interact with anticoagulants and other antibiotics, necessitating careful monitoring when co-administered .

Adverse effects may include gastrointestinal disturbances and allergic reactions; thus, interaction studies are crucial for safe therapeutic use.

Methacycline hydrochloride shares similarities with other tetracyclines but possesses unique features that differentiate it. Here are some comparable compounds:

Compound NameKey FeaturesUnique Aspects
TetracyclineBroad-spectrum antibiotic; first discovered tetracyclineOriginal compound; lower potency compared to methacycline
DoxycyclineLonger half-life; less frequent dosingBetter absorption; often preferred for chronic use
MinocyclineGreater lipid solubility; effective against resistant strainsEnhanced penetration into tissues
OxytetracyclineSimilar structure; used primarily in veterinary medicineLess potent than methacycline against certain pathogens

Methacycline's unique structural modifications enhance its antimicrobial potency compared to other tetracyclines while maintaining a similar mechanism of action .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

478.1143

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Rauthan M, Pilon M. A chemical screen to identify inducers of the mitochondrial unfolded protein response in C. elegans. Worm. 2015 Oct 2;4(4):e1096490. doi: 10.1080/21624054.2015.1096490. eCollection 2015 Oct-Dec. PubMed PMID: 27123370; PubMed Central PMCID: PMC4826155.
2: Sun XX, Aboul-Enein HY. Quantitative analysis of methacycline hydrochloride by direct potentiometry using the internal solid contact sensor. Anal Sci. 2007 Feb;23(2):231-3. PubMed PMID: 17297239.
3: Podhorniak LV, Leake S, Schenck FJ. Stability of tetracycline antibiotics in raw milk under laboratory storage conditions. J Food Prot. 1999 May;62(5):547-8. PubMed PMID: 10340680.
4: Saha U, Sen AK, Das TK, Bhowal SK. Spectrophotometric determination of tetracyclines in pharmaceutical preparations, with uranyl acetate. Talanta. 1990 Dec;37(12):1193-6. PubMed PMID: 18965095.
5: Saha U. Colorimetric determination of tetracycline derivatives in pharmaceutical preparations. J Assoc Off Anal Chem. 1989 Mar-Apr;72(2):242-4. PubMed PMID: 2708271.
6: Hügel HE, Schinko H, Bischof HP. [Drug induced esophageal ulcers]. Z Gastroenterol. 1982 Oct;20(10):599-603. German. PubMed PMID: 7157902.
7: Berezovskaia LN, Grakovskaia LK, Nesterova LIa. [Comparative evaluation of methacycline hydrochloride capsules and tablets according to their dissolubility and rate of solution]. Antibiotiki. 1979 Aug;24(8):604-8. Russian. PubMed PMID: 485108.
8: Miyazaki S, Nakano M, Arita T. A comparison of bioavailability of free bases and hydrochloride salts of chlortetracycline, demethylchlortetracycline, and methacycline. Chem Pharm Bull (Tokyo). 1975 Sep;23(9):2151-5. PubMed PMID: 810254.
9: Miyazaki S, Nakano M, Arita T. A comparison of solubility characteristics of free bases and hydrochloride salts of tetracycline antibiotics in hydrochloric acid solutions. Chem Pharm Bull (Tokyo). 1975 Jun;23(6):1197-204. PubMed PMID: 241499.
10: Kahán IL, Hammer H. The parenteral application of a new metacycline preparation, tri-metacycline. Arzneimittelforschung. 1975 Feb;25(2):234-7. PubMed PMID: 804312.
11: Malone DN, Gold JC, Grant IW. A comparative study of ampicillin, tetracycline hydrochloride, and methacycline hydrochloride in acute exacerbations of chronic bronchitis. Lancet. 1968 Sep 14;2(7568):594-6. PubMed PMID: 4175157.
12: Bush AM. An evaluation of methacycline hydrochloride (6 methylene oxytetracycline). N Z Med J. 1967 Apr;66(416):240-3. PubMed PMID: 4165256.
13: Weitman J. [Clinical study of methacycline hydrochloride in 85 cases of acute medico-surgical infections of various etiologies]. Rev Med Chil. 1966 Sep;94(9):569-71. Spanish. PubMed PMID: 5991499.
14: Ekmekci A, Kuyumciyan K, Agbaba O, Pinhas R, Alothman I, Prifti J. [Clinical results with a new antibiotic, methacycline hydrochloride (Rondomycin)]. Turk Tip Cemiy Mecm. 1966 Jul;32(7):435-42. Turkish. PubMed PMID: 5929088.

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